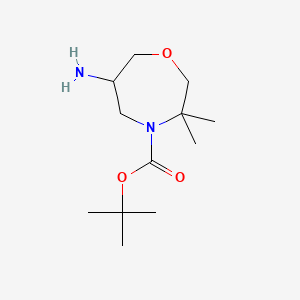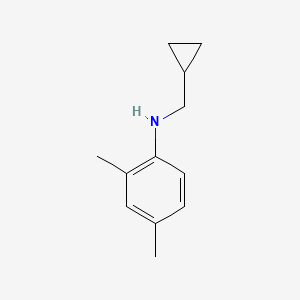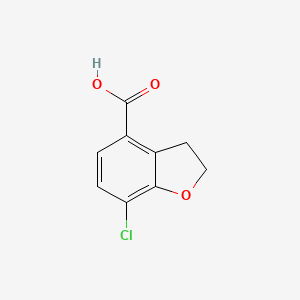
(4-Methyl-5-(methylthio)-4h-1,2,4-triazol-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methanamine is a heterocyclic compound that contains a triazole ring substituted with a methyl group, a methylsulfanyl group, and a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-5-(methylsulfanyl)-1H-1,2,4-triazole with formaldehyde and ammonia or an amine source. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions, although this is less common.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its triazole ring is known to interact with biological targets, making it a candidate for drug development. Researchers are exploring its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine
In medicine, [4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methanamine is being investigated for its therapeutic properties. Its ability to modulate biological pathways makes it a promising candidate for the treatment of various diseases, including infections and cancer.
Industry
In industry, this compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced performance characteristics.
Mecanismo De Acción
The mechanism of action of [4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methanamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
[4-methyl-5-(methylsulfanyl)-1H-1,2,4-triazole]: Similar structure but lacks the methanamine group.
[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methanol: Similar structure but with a hydroxyl group instead of a methanamine group.
[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]acetic acid: Similar structure but with a carboxylic acid group instead of a methanamine group.
Uniqueness
The presence of the methanamine group in [4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methanamine distinguishes it from other similar compounds. This functional group enhances its reactivity and allows for the formation of various derivatives, making it a versatile compound in synthetic chemistry and drug development.
Propiedades
Fórmula molecular |
C5H10N4S |
|---|---|
Peso molecular |
158.23 g/mol |
Nombre IUPAC |
(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methanamine |
InChI |
InChI=1S/C5H10N4S/c1-9-4(3-6)7-8-5(9)10-2/h3,6H2,1-2H3 |
Clave InChI |
YZCPJPQTEZINTH-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NN=C1SC)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


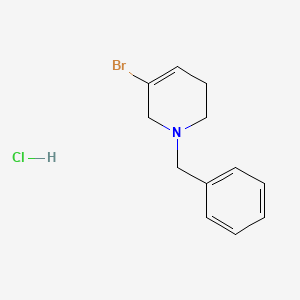
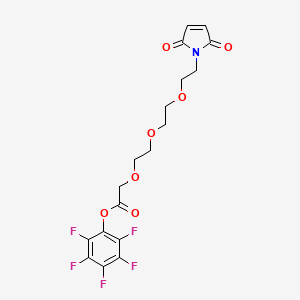
![1-[4-[[2-(2-Amino-5-pyrimidinyl)-7-methyl-4-(4-morpholinyl)-6-thieno[3,2-d]pyrimidinyl]methyl]-1-piperazinyl]-2-hydroxy-1-propanone](/img/structure/B13644504.png)
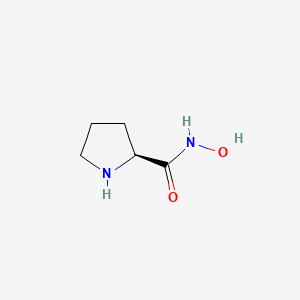
![[(1-Allyl-1h-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B13644519.png)
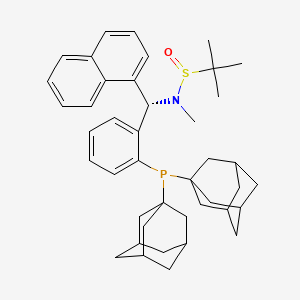
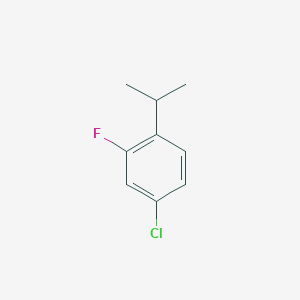
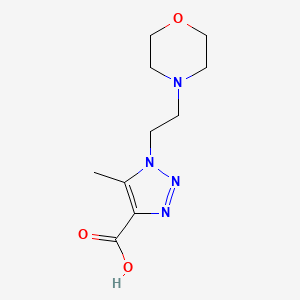

![1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine dihydrochloride hydrate](/img/structure/B13644560.png)
![2-(oxan-4-yl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B13644577.png)
